Acetonitrile, [(4-methylphenyl)sulfonyl](methylsulfonyl)-
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Overview
Description
Acetonitrile, (4-methylphenyl)sulfonyl- is a chemical compound with the molecular formula C9H11NO4S2. It is a derivative of acetonitrile, where the hydrogen atoms are replaced by sulfonyl groups. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, (4-methylphenyl)sulfonyl- typically involves the reaction of acetonitrile with sulfonyl chlorides under specific conditions. One common method is the reaction of acetonitrile with 4-methylbenzenesulfonyl chloride and methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures high-quality production .
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, (4-methylphenyl)sulfonyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted acetonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
Acetonitrile, (4-methylphenyl)sulfonyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetonitrile, (4-methylphenyl)sulfonyl- involves its interaction with specific molecular targets. The sulfonyl groups in the compound can form strong interactions with nucleophilic sites on enzymes and proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
(Phenylsulfonyl)acetonitrile: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
Ethyl [(4-methylphenyl)sulfonyl]acetate: Contains an ester group instead of a nitrile group.
Nitromethyl phenyl sulfone: Contains a nitro group instead of a sulfonyl group.
Uniqueness
Acetonitrile, (4-methylphenyl)sulfonyl- is unique due to the presence of both 4-methylphenyl and methylsulfonyl groups, which provide distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Properties
CAS No. |
56075-43-5 |
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Molecular Formula |
C10H11NO4S2 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyl-2-methylsulfonylacetonitrile |
InChI |
InChI=1S/C10H11NO4S2/c1-8-3-5-9(6-4-8)17(14,15)10(7-11)16(2,12)13/h3-6,10H,1-2H3 |
InChI Key |
KGCNGJMDACLMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C#N)S(=O)(=O)C |
Origin of Product |
United States |
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